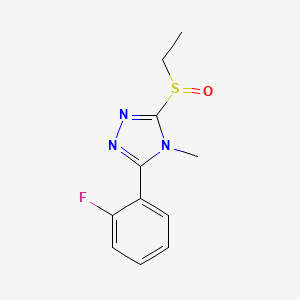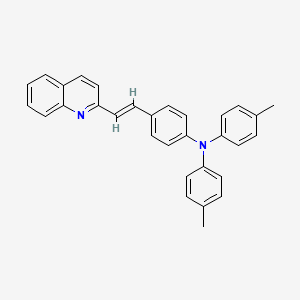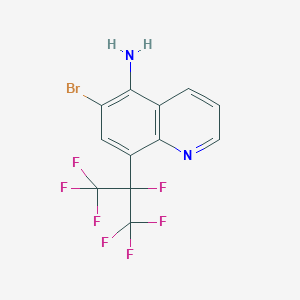
2,2-Dimethyl-5-nitro-2,3-dihydro-1-benzofuran-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely distributed in nature and have been found to possess significant pharmacological properties, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some benzofuran derivatives are used in the treatment of skin diseases like cancer and psoriasis.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzofuran ring structure allows it to interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases.
8-methoxypsoralen: Another derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions. The uniqueness of 2,2-dimethyl-5-nitro-2,3-dihydrobenzofuran-7-ol lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
113194-07-3 |
|---|---|
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
2,2-dimethyl-5-nitro-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C10H11NO4/c1-10(2)5-6-3-7(11(13)14)4-8(12)9(6)15-10/h3-4,12H,5H2,1-2H3 |
InChI-Schlüssel |
PTBQYUMQVZWPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC(=C2)[N+](=O)[O-])O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


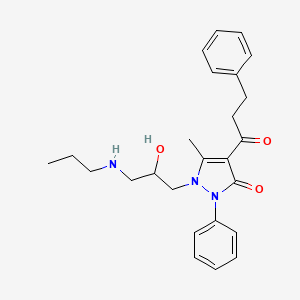
![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)

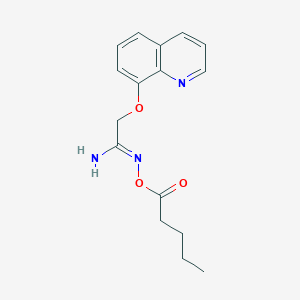

![3-(2-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12883771.png)
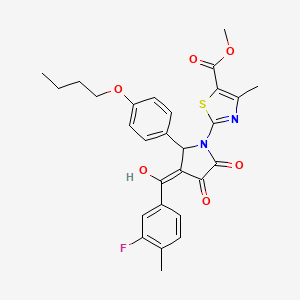
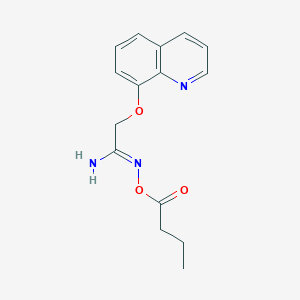

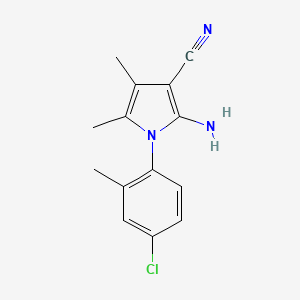
![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
